molecular formula C24H22F2N2O2 B12425964 4-Dehydroxy-4-amino ezetimibe-d4

4-Dehydroxy-4-amino ezetimibe-d4

Cat. No.: B12425964
M. Wt: 412.5 g/mol
InChI Key: NBKCYAYZFIZTRF-PGHCLDIESA-N
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Description

4-Dehydroxy-4-amino ezetimibe-d4 is a deuterium-labeled derivative of 4-Dehydroxy-4-amino ezetimibe. This compound is primarily used in scientific research as a stable isotope-labeled standard. It is a modified version of ezetimibe, a well-known cholesterol absorption inhibitor. The deuterium labeling allows for precise tracking and analysis in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dehydroxy-4-amino ezetimibe-d4 involves multiple steps, starting from commercially available precursors. The key steps include:

    Dehydroxylation: Removal of the hydroxyl group from the parent compound.

    Amination: Introduction of an amino group at the desired position.

    Deuterium Labeling: Incorporation of deuterium atoms to achieve the labeled compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale chemical reactions under controlled conditions.

    Purification: Techniques such as chromatography to isolate the desired product.

    Quality Control: Rigorous testing to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Dehydroxy-4-amino ezetimibe-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of nitro derivatives, while reduction can revert these derivatives back to the original amino compound.

Scientific Research Applications

4-Dehydroxy-4-amino ezetimibe-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled standard for analytical studies.

    Biology: Employed in metabolic studies to trace the pathways of ezetimibe and its derivatives.

    Medicine: Investigated for its potential effects on cholesterol metabolism and related pathways.

    Industry: Utilized in the development of new pharmaceuticals and analytical methods.

Mechanism of Action

The mechanism of action of 4-Dehydroxy-4-amino ezetimibe-d4 is similar to that of ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels.

Comparison with Similar Compounds

Similar Compounds

    Ezetimibe: The parent compound, known for its cholesterol-lowering effects.

    4-Dehydroxy-4-amino ezetimibe: The non-deuterated version of the compound.

    Other Deuterium-Labeled Compounds: Similar stable isotope-labeled standards used in research.

Uniqueness

4-Dehydroxy-4-amino ezetimibe-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in experimental settings. This feature makes it particularly valuable in studies requiring accurate quantification and tracing of metabolic pathways.

Properties

Molecular Formula

C24H22F2N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D

InChI Key

NBKCYAYZFIZTRF-PGHCLDIESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N

Origin of Product

United States

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